3,3-Dimethylpiperidine-2-carbonitrile
Description
Significance of Piperidine (B6355638) Carbonitriles in Synthetic Organic Chemistry
Piperidine carbonitriles, particularly those with the nitrile group at the alpha position to the nitrogen (α-aminonitriles), are highly valuable intermediates in organic synthesis. The nitrile group is a versatile functional group that can be transformed into various other functionalities, including amines, carboxylic acids, amides, and aldehydes. mdpi.commasterorganicchemistry.com This chemical reactivity makes α-aminonitriles key precursors for the synthesis of complex nitrogen-containing molecules.
The Strecker synthesis, first reported in 1850, is a classic and adaptable method for preparing α-aminonitriles from aldehydes or ketones, an amine, and a cyanide source. mdpi.comorganic-chemistry.orgwikipedia.org This reaction underscores the fundamental importance of α-aminonitriles as direct precursors to α-amino acids, the building blocks of proteins. mdpi.commasterorganicchemistry.com In the context of piperidine, this functionality allows for the creation of constrained or cyclic amino acid derivatives, which are of great interest in peptide and drug design. Recent studies have highlighted that piperidine derivatives containing a nitrile group can exhibit significant biological activity, such as DPP-4 inhibition in the context of antidiabetic agents. mdpi.com
Overview of Heterocyclic Compounds as Research Scaffolds
Heterocyclic compounds are organic molecules that contain a ring structure with at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within the ring. These compounds are fundamental to medicinal chemistry and drug discovery. researchgate.net The piperidine ring, a nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and natural products known as alkaloids. wikipedia.orgnih.gov
The prevalence of the piperidine scaffold in drug molecules can be attributed to several factors:
Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional shape, polarity, and binding interactions with biological targets. researchgate.net
Improved Pharmacokinetics: The incorporation of a piperidine ring can enhance a molecule's solubility, membrane permeability, and metabolic stability, which are critical properties for a successful drug. researchgate.net
Bio-activity: The nitrogen atom in the piperidine ring is often a key pharmacophoric feature, capable of forming crucial hydrogen bonds or ionic interactions with biological receptors.
Examples of pharmaceuticals containing the piperidine moiety are widespread and include drugs for various therapeutic areas. drugbank.com This established success makes novel piperidine derivatives like 3,3-dimethylpiperidine-2-carbonitrile attractive targets for synthesis and biological evaluation.
Historical Context of Piperidine and Nitrile Chemistry Relevant to this compound
The history of piperidine and nitrile chemistry is rich and dates back to the 19th century, laying the groundwork for the synthesis of complex molecules like this compound.
Piperidine Chemistry: The parent compound, piperidine, was first reported in 1850 by the Scottish chemist Thomas Anderson. wikipedia.org He isolated it from piperine, the compound responsible for the pungency of black pepper. wikipedia.org A primary industrial method for producing piperidine is the catalytic hydrogenation of pyridine (B92270), its aromatic counterpart. wikipedia.orgasianpubs.org This transformation from a flat, aromatic ring to a three-dimensional, saturated ring is a key step in generating the scaffolds used in many pharmaceuticals. nih.govacs.org The study of piperidine alkaloids, naturally occurring compounds containing the piperidine ring, has been a significant driver of organic chemistry, with famous examples including coniine (from poison hemlock) and morphine (from the opium poppy). nih.govresearchgate.net
Nitrile Chemistry: The chemistry of nitriles also has deep historical roots. The first synthesis of an α-aminonitrile was achieved by Adolph Strecker in 1850, which also led to the first synthesis of an amino acid (alanine). mdpi.com This foundational discovery, the Strecker reaction, remains a cornerstone for the synthesis of these compounds. organic-chemistry.org Over the decades, numerous other methods for nitrile synthesis have been developed, including the dehydration of amides and the reaction of alkyl halides with cyanide salts. numberanalytics.comalgoreducation.com More recent advancements focus on developing more efficient and sustainable methods, such as catalytic and electrochemical approaches. numberanalytics.comacs.org
The convergence of these two fields of chemistry allows for the design and synthesis of complex and functionally diverse molecules such as this compound, leveraging the rich history and established synthetic methodologies of both piperidine and nitrile chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpiperidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2)4-3-5-10-7(8)6-9/h7,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWCOOQBONHEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Dimethylpiperidine 2 Carbonitrile and Its Precursors
Direct Synthesis Approaches to 3,3-Dimethylpiperidine-2-carbonitrile
Direct approaches to this compound involve the introduction of the cyano group and the formation of the piperidine (B6355638) ring in a concerted or sequential manner from acyclic precursors, or the direct cyanation of a pre-existing piperidine ring at the C2 position.
Cyanation Reactions in Piperidine Ring Systems
The direct C-H cyanation of saturated aza-heterocycles is an emerging and powerful strategy in organic synthesis. rsc.org This approach avoids the need for pre-functionalized substrates and can offer a more atom-economical route. For a substrate like 3,3-dimethylpiperidine (B75641), direct cyanation would involve the selective activation of the C-H bond at the C2 position, followed by the introduction of a cyanide moiety.
Recent advancements in photoredox catalysis have enabled the α-functionalization of saturated aza-heterocycles. rsc.org These methods often proceed via the formation of an iminium ion intermediate, which is then trapped by a nucleophile, in this case, a cyanide source.
| Catalyst System | Cyanide Source | General Applicability | Potential for 3,3-Dimethylpiperidine |
| Organic photoredox catalyst | Trimethylsilyl (B98337) cyanide (TMSCN) | α-cyanation of various saturated aza-heterocycles rsc.org | Steric hindrance from the gem-dimethyl group at C3 might pose a challenge for the nucleophilic attack of the cyanide. |
| Copper-based catalysts | Ethyl(ethoxymethylene)cyanoacetate | C-H bond activation and cyanation of heterocycles dntb.gov.ua | The reaction conditions would need to be optimized to favor C2-cyanation over other positions. |
While these methods are promising, the steric hindrance imposed by the gem-dimethyl group at the C3 position of 3,3-dimethylpiperidine could significantly influence the feasibility and regioselectivity of a direct C2-cyanation. The approach of the cyanide nucleophile to the C2 position would be sterically encumbered, potentially leading to lower yields or requiring highly specialized catalytic systems.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. mdpi.comajrconline.org Several MCRs are known for the synthesis of highly substituted piperidines. beilstein-journals.orgnih.gov
A plausible MCR strategy for the synthesis of this compound could involve a variation of the Strecker synthesis, which is a classic MCR for the preparation of α-amino nitriles. nih.govyoutube.com A one-pot reaction involving an appropriately substituted aldehyde or ketone, an amine, and a cyanide source could potentially construct the desired piperidine ring with the nitrile at the C2 position.
For instance, a hypothetical MCR could involve the condensation of a δ-amino aldehyde or ketone with a cyanide source. The key would be the design of an acyclic precursor that contains the gem-dimethyl group and can cyclize upon reaction.
| Reaction Type | Reactants | Key Features |
| Strecker-type MCR | Aldehyde/Ketone, Amine, Cyanide Source mdpi.com | Forms α-amino nitriles. Could be adapted for intramolecular cyclization. |
| Imine-initiated MCRs | Imine, Cyanide Source, and a third component nih.gov | Versatile for creating substituted piperidines. |
The success of such a strategy would be highly dependent on the stability of the intermediates and the regioselectivity of the cyclization step.
Indirect Synthesis via Derivatization of Dimethylpiperidines
Indirect methods involve the synthesis of a 3,3-dimethylpiperidine precursor, which is subsequently functionalized to introduce the C2-carbonitrile.
Functionalization of Pre-formed 3,3-Dimethylpiperidine
This approach begins with the synthesis of 3,3-dimethylpiperidine. A documented synthesis of this precursor involves the reductive amination of 2,2-dimethyl-4-cyanobutanal. In this process, the aldehyde is reacted with ammonia (B1221849) in the presence of a catalyst, followed by hydrogenation to yield 3,3-dimethylpiperidine.
Once 3,3-dimethylpiperidine is obtained, the next step is the introduction of a cyano group at the C2 position. This can be challenging due to the unactivated nature of the C-H bond. One established method for the α-functionalization of cyclic amines is the Polonovski-Potier reaction, which proceeds through an N-oxide and an iminium ion intermediate.
Reaction Scheme: Polonovski-Potier Reaction
N-Oxidation: 3,3-dimethylpiperidine is oxidized to the corresponding N-oxide using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Activation and Cyanation: The N-oxide is then treated with an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA) to generate an iminium ion. This electrophilic intermediate can then be trapped by a cyanide nucleophile, such as trimethylsilyl cyanide (TMSCN), to yield this compound.
Ring-Closing Reactions to Form the Piperidine Core
An alternative to functionalizing a pre-formed piperidine ring is to construct the ring from an acyclic precursor that already contains the necessary functionalities or can be easily converted to them.
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including piperidines. nih.govnih.govresearchgate.net This approach involves the formation of a carbon-carbon or carbon-nitrogen bond within a single molecule to close the ring.
A plausible precursor for the synthesis of this compound via intramolecular cyclization would be an acyclic δ-amino nitrile. For example, a molecule containing an amino group at one end and a leaving group on a carbon chain that also bears the gem-dimethyl and cyano functionalities could undergo intramolecular nucleophilic substitution to form the piperidine ring.
Radical-mediated cyclizations also offer a viable route. For instance, an N-centered radical could be generated from a suitably functionalized acyclic amine, which could then undergo a 6-endo-trig cyclization onto a double or triple bond, strategically placed to incorporate the cyano group at the desired position. nih.gov
Hypothetical Intramolecular Cyclization Precursor:
An acyclic precursor such as a 5-amino-2-cyano-2-methyl-hexanenitrile derivative could be envisioned. The terminal amino group could be induced to cyclize onto the carbon bearing the cyano group, potentially through a reductive amination pathway if a carbonyl group is present at the appropriate position.
Another approach is the intramolecular carboamination of unactivated olefins, which has been shown to provide access to N-functionalized piperidines. nih.gov
Reductive Amination Approaches to Piperidines
Reductive amination is a cornerstone of amine synthesis and offers a powerful method for the construction of the piperidine ring from acyclic precursors. This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates.
One prominent strategy is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. This "one-pot" reaction is an efficient way to access the piperidine skeleton. nih.gov The process involves a cascade of four main steps: initial imine formation, reduction, subsequent intramolecular imine formation (cyclization), and a final reduction to yield the saturated heterocycle. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for iminium ions over carbonyl groups. pearson.com
For the synthesis of a 3,3-disubstituted piperidine, a suitably substituted 1,5-dicarbonyl precursor would be required. The general applicability of this method is demonstrated in the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyl substrates. nih.gov
Another approach within this category is the reductive transamination of pyridinium (B92312) salts . This method allows for the synthesis of N-aryl piperidines from readily available pyridine (B92270) derivatives. The reaction, often catalyzed by rhodium, involves the initial reduction of the pyridinium salt to a dihydropyridine (B1217469) intermediate. This intermediate is then hydrolyzed to a dicarbonyl compound, which subsequently undergoes a reductive amination with an external amine to form the piperidine ring. This strategy expands the toolkit for creating diverse piperidine structures.
Asymmetric Synthesis of Chiral Piperidine Derivatives
The synthesis of chiral piperidines is of paramount importance, as the stereochemistry of these scaffolds often dictates their biological activity. Asymmetric synthesis aims to control the formation of stereocenters, leading to enantiomerically enriched or pure products.
Enantioselective catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction. A notable example is the Rhodium-catalyzed asymmetric reductive Heck reaction . This method has been successfully employed to synthesize enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. nih.govacs.org The key step involves the asymmetric carbometalation of a dihydropyridine intermediate, which, after a subsequent reduction, yields the chiral piperidine. nih.govacs.org This approach provides high yields and excellent enantioselectivity for a range of functional groups. nih.govacs.org
Another powerful strategy involves the enantioselective synthesis of 3,3-disubstituted piperidine derivatives through enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. acs.org This method is particularly relevant for creating the gem-disubstituted pattern found in this compound. The process involves the stereoselective alkylation of a chiral lactam enolate, followed by the reductive cleavage of the chiral auxiliary to yield the desired 3,3-disubstituted piperidine. acs.org The stereochemical outcome of the dialkylation can be controlled by the order of addition of the alkylating agents and the reaction conditions. acs.org
Diastereoselective reactions aim to control the relative stereochemistry of multiple stereocenters formed in a single reaction. In the context of piperidine synthesis, this is often achieved during the ring-forming cyclization step. A [5+1] cyclization approach using a reductive amination/aza-Michael reaction sequence has been shown to be a robustly diastereoselective method for constructing complex polysubstituted piperidines. nih.gov The diastereoselectivity of this process can be influenced by the nature of the substrates (ketone vs. aldehyde) and reaction conditions, with water having been observed to enhance the selectivity in some cases. nih.gov
Role of Catalysis in the Synthesis of this compound Analogs
Catalysis is a fundamental tool in modern organic synthesis, enabling efficient and selective transformations. Both transition metal catalysis and organocatalysis play crucial roles in the synthesis of piperidine derivatives.
Transition metals, particularly palladium and rhodium, are widely used to catalyze the formation and functionalization of piperidine rings. As mentioned earlier, rhodium catalysts are key in the asymmetric reductive Heck reaction for synthesizing chiral 3-piperidines. nih.govacs.org Palladium catalysts are also instrumental in a variety of cross-coupling reactions that can be used to introduce substituents onto a pre-existing piperidine scaffold or to construct the ring itself. mdpi.com
Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes and alkynes offer a pathway to bicyclic systems containing a piperidine ring, even for substrates that are unreactive in thermal Diels-Alder reactions. williams.edu These transition metal-catalyzed dearomatization reactions of heteroarenes are emerging as a powerful alternative to traditional C-N bond-forming strategies for the synthesis of sterically hindered piperidines. digitellinc.com
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. For piperidine synthesis, organocatalysts can facilitate various transformations with high enantioselectivity.
A notable example is the use of chiral secondary amines, such as proline derivatives, to catalyze domino reactions that form polysubstituted piperidines. These reactions can proceed through a cascade of Michael additions and cyclizations, creating multiple stereocenters in a single step with excellent stereocontrol.
Biocatalytic Transformations for Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Consequently, the development of efficient methods for its synthesis and functionalization is of paramount importance. Biocatalysis offers a range of enzymatic tools that can be employed to construct and modify the piperidine core with high enantio- and regioselectivity. nih.govrsc.orgacs.org While direct biocatalytic synthesis of this compound has not been explicitly reported, several enzymatic strategies for the synthesis of substituted piperidines can be envisioned as potential pathways.
These strategies often involve chemoenzymatic approaches, where traditional chemical synthesis is combined with key biocatalytic steps to achieve the desired molecular complexity. nih.govacs.org Enzymes such as amine oxidases, ene-imine reductases, lipases, ketoreductases, transaminases, and hydroxylases have all been successfully applied in the synthesis of chiral piperidine derivatives. nih.govrsc.orgresearchgate.net
A significant hurdle in the synthesis of this compound is the creation of the sterically demanding gem-dimethyl group at the 3-position of the piperidine ring. Many enzymes exhibit substrate specificity that may limit their activity on such sterically hindered precursors. However, the field of enzyme engineering is rapidly advancing, allowing for the modification of enzyme active sites to accommodate bulky substrates.
One potential biocatalytic approach to address this challenge could involve the use of methyltransferases. While not yet demonstrated for this specific scaffold, certain methyltransferases have been shown to catalyze iterative methylation reactions to install gem-dimethyl groups in other natural product biosyntheses. The adaptation of such an enzyme could provide a direct route to the 3,3-dimethyl substitution pattern.
Another key functional group in the target molecule is the nitrile at the 2-position. The biocatalytic synthesis of nitriles is a well-established field, with aldoxime dehydratases being particularly effective enzymes for this transformation. mdpi.comchemistryviews.orgnih.gov These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles under mild conditions and represent a green alternative to traditional cyanidation methods. A plausible biocatalytic step towards this compound could therefore involve the enzymatic conversion of a suitable 3,3-dimethylpiperidine-2-carboxaldehyde oxime precursor.
The following table summarizes various enzyme classes and their potential applications in the synthesis of precursors for this compound.
| Enzyme Class | Potential Application in Synthesis | Relevant Research Findings |
| Transaminases | Asymmetric synthesis of chiral amines from prochiral ketones, a key step in piperidine ring formation. | Can be used for the stereoselective amination of ketone precursors to form the piperidine ring. researchgate.net |
| Reductases (Imine/Ene) | Stereoselective reduction of imines or enamines to form the saturated piperidine ring. | Chemoenzymatic cascades using amine oxidases and ene-imine reductases have been developed for the synthesis of stereo-defined 3- and 3,4-substituted piperidines. nih.gov |
| Hydroxylases | Regio- and stereoselective hydroxylation of piperidine rings, creating functional handles for further modification. | Enzymatic C-H oxidation can introduce hydroxyl groups into piperidine scaffolds, which can then be further functionalized. chemistryviews.org |
| Lipases | Kinetic resolution of racemic piperidine precursors or intermediates. | Lipase-catalyzed desymmetrization of diols has been used as a key step in the synthesis of piperidine alkaloids. rsc.orgnih.gov |
| Aldoxime Dehydratases | Formation of the nitrile group from a corresponding aldoxime precursor. | These enzymes offer a cyanide-free method for nitrile synthesis and have a broad substrate scope. mdpi.comchemistryviews.org |
While the direct biocatalytic synthesis of this compound remains an area for future research, the existing toolbox of enzymes provides a strong foundation for the development of novel chemoenzymatic routes. Future work will likely focus on the discovery and engineering of enzymes that can accommodate the sterically hindered 3,3-dimethylpiperidine core and efficiently catalyze the key bond-forming reactions required for the synthesis of this complex molecule.
Chemical Reactivity and Transformation of 3,3 Dimethylpiperidine 2 Carbonitrile
Reactions of the Carbonitrile Group in the Piperidine (B6355638) Framework
The carbonitrile (or nitrile) group is a versatile functional group that can undergo several types of reactions, including hydrolysis, reduction, and nucleophilic addition.
The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. lumenlearning.comchemistrysteps.com This transformation can be achieved under either acidic or alkaline conditions. libretexts.orgchemguide.co.uk
Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. libretexts.orggoogle.com The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. The intermediate imidic acid then tautomerizes to an amide, which can be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com For 3,3-dimethylpiperidine-2-carbonitrile, this would yield 3,3-dimethylpiperidine-2-carboxylic acid.
Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia (B1221849). Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk
The hydrolysis can be stopped at the amide stage under controlled conditions, providing a route to 3,3-dimethylpiperidine-2-carboxamide. lumenlearning.com
Table 1: Products of Hydrolysis of this compound
| Starting Material | Reagents and Conditions | Major Product |
| This compound | Dilute H₂SO₄ or HCl, heat | 3,3-Dimethylpiperidine-2-carboxylic acid |
| This compound | 1. NaOH(aq), heat; 2. H₃O⁺ | 3,3-Dimethylpiperidine-2-carboxylic acid |
| This compound | Controlled hydration (e.g., H₂O₂, base) | 3,3-Dimethylpiperidine-2-carboxamide |
The nitrile group can be reduced to a primary amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. masterorganicchemistry.comdavuniversity.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. youtube.com For this compound, this reduction would yield (3,3-dimethylpiperidin-2-yl)methanamine. It is important to use aprotic solvents for this reaction, as LiAlH₄ reacts violently with protic solvents like water. davuniversity.orgic.ac.uk
Diisobutylaluminum hydride (DIBAL-H) is another reducing agent that can be used for the reduction of nitriles. masterorganicchemistry.comyoutube.com Under controlled conditions, typically at low temperatures, DIBAL-H can partially reduce the nitrile to an imine, which upon aqueous workup, hydrolyzes to an aldehyde. masterorganicchemistry.comyoutube.com This provides a synthetic route to 3,3-dimethylpiperidine-2-carbaldehyde.
Table 2: Reduction Products of this compound
| Starting Material | Reagent | Product |
| This compound | 1. LiAlH₄; 2. H₂O | (3,3-Dimethylpiperidin-2-yl)methanamine |
| This compound | 1. DIBAL-H, low temp.; 2. H₂O | 3,3-Dimethylpiperidine-2-carbaldehyde |
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. ucalgary.ca Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are strong nucleophiles that readily add to the carbon-nitrogen triple bond. masterorganicchemistry.com
The reaction of this compound with a Grignard reagent would initially form an imine intermediate after the addition of the alkyl or aryl group from the Grignard reagent. This intermediate is typically not isolated but is hydrolyzed in a subsequent step with aqueous acid to yield a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(3,3-dimethylpiperidin-2-yl)ethan-1-one.
Reactions Involving the Piperidine Nitrogen Atom
The secondary amine in the piperidine ring of this compound is a nucleophilic center and can participate in a variety of reactions, most notably N-alkylation and N-acylation. ajchem-a.com
N-alkylation of the piperidine nitrogen can be achieved by reacting it with alkyl halides. mdpi.com The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction.
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction is a common method for the synthesis of amides. For instance, the reaction of this compound with acetyl chloride would yield 1-acetyl-3,3-dimethylpiperidine-2-carbonitrile. The presence of a base, such as triethylamine (B128534) or pyridine (B92270), is typically used to scavenge the HCl produced.
The nucleophilic nature of the piperidine nitrogen allows for the synthesis of a wide array of N-substituted derivatives. ajchem-a.comnih.gov Besides simple alkyl and acyl groups, more complex substituents can be introduced. Reductive amination, for example, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, can be used to introduce N-alkyl groups.
The synthesis of various biologically active compounds often involves the modification of the piperidine nitrogen. nih.gov The specific substituent added to the nitrogen can significantly influence the pharmacological properties of the resulting molecule.
Table 3: Examples of N-Substituted Derivatives of this compound
| Reagent | Product |
| Methyl iodide (CH₃I) | 1,3,3-Trimethylpiperidine-2-carbonitrile |
| Acetyl chloride (CH₃COCl) | 1-Acetyl-3,3-dimethylpiperidine-2-carbonitrile |
| Benzyl bromide (C₆H₅CH₂Br) | 1-Benzyl-3,3-dimethylpiperidine-2-carbonitrile |
Reactivity of the Dimethyl Substituents and Piperidine Ring Carbons
The presence of gem-dimethyl groups at the C-3 position of the piperidine ring introduces significant steric hindrance, which profoundly influences the accessibility of adjacent positions to incoming reagents. This steric shielding is a critical factor in determining the regioselectivity of reactions involving the piperidine ring carbons. Furthermore, the electron-donating nature of the alkyl groups can impact the electron density of the ring, although this effect is often secondary to steric considerations.
α-Functionalization of the Piperidine Ring
The carbon atom alpha to the nitrogen and adjacent to the nitrile-bearing carbon (the C-6 position) represents a primary site for functionalization. The nitrogen atom can be protected with a suitable group, such as a Boc (tert-butoxycarbonyl) group, to facilitate controlled reactions. Following N-protection, deprotonation at the C-6 position using a strong base can generate a carbanion, which can then react with various electrophiles.
However, the reactivity at the C-2 position, which is also alpha to the nitrogen, is significantly influenced by the presence of the nitrile group. The electron-withdrawing nature of the nitrile group increases the acidity of the C-2 proton, making it a potential site for deprotonation. Alkylation at this position, however, can be challenging due to the steric hindrance imposed by the adjacent gem-dimethyl groups at C-3.
Research on related piperidine scaffolds has demonstrated that direct C-H functionalization can be achieved through various methods, including lithiation followed by trapping with an electrophile. For instance, the direct diastereoselective α-C–H lithiation of N-Boc protected piperazines has been reported, providing a potential pathway for the functionalization of this compound at the C-6 position. The choice of base and reaction conditions is crucial to control the regioselectivity of this deprotonation.
Regioselective Substitution Patterns
The regioselectivity of substitution reactions on the this compound ring is a complex interplay of steric and electronic effects. The gem-dimethyl group at the C-3 position effectively blocks nucleophilic attack or electrophilic substitution at this carbon and significantly hinders reactions at the adjacent C-2 and C-4 positions.
Consequently, substitution reactions are more likely to occur at the less sterically hindered C-4, C-5, and C-6 positions of the piperidine ring. The specific substitution pattern will depend on the nature of the reaction. For instance, in reactions involving the formation of an enamine or enolate intermediate, the regioselectivity of its formation will dictate the position of subsequent alkylation or other functionalization. The presence of the C-2 nitrile group can influence the stability of potential intermediates, further directing the regiochemical outcome.
Studies on the regioselective 3-alkylation of piperidine have shown that the formation of an enamide anion can lead to substitution at the C-3 position. However, in the case of this compound, the quaternary nature of the C-3 carbon precludes this specific pathway, thereby directing reactivity to other positions on the ring.
Stereoselective Transformations on the Piperidine Ring
The chiral centers that can be generated during the transformation of this compound make stereoselective synthesis a critical area of investigation. The introduction of a new substituent at the C-2, C-4, C-5, or C-6 positions can lead to the formation of diastereomers. The inherent chirality of the molecule, once a substituent is introduced, can influence the stereochemical outcome of subsequent reactions.
Stereoselective transformations can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where the existing stereochemistry of the molecule directs the approach of the reagent. For example, the reduction of the nitrile group to a primary amine can create a new stereocenter at the C-2 position. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the presence of directing groups on the piperidine ring or the nitrogen atom.
Furthermore, reactions that proceed through cyclic transition states are often highly stereoselective. The conformational rigidity imposed by the piperidine ring and its substituents can lead to a preference for one stereochemical outcome over another. While specific data on stereoselective transformations of this compound is limited, principles established in the stereoselective synthesis of other substituted piperidines, such as the use of ring-closing metathesis or highly stereoselective additions to imines, provide a conceptual framework for potential synthetic routes.
Stereochemical and Regiochemical Investigations of 3,3 Dimethylpiperidine 2 Carbonitrile
Control of Regioselectivity in Synthetic Pathways
Achieving the specific 2,3-disubstitution pattern of 3,3-dimethylpiperidine-2-carbonitrile requires precise control of regioselectivity during synthesis. While specific literature for this exact molecule is scarce, general strategies for substituted piperidine (B6355638) synthesis can be applied.
A common approach involves the catalytic hydrogenation of a correspondingly substituted pyridine (B92270) precursor. For this target molecule, a hypothetical precursor could be 3,3-dimethyl-2-cyanopyridine or a related derivative. The reduction of the pyridine ring would establish the piperidine core. However, controlling the regiochemistry during the initial synthesis of the substituted pyridine itself is a critical step.
Alternative strategies could involve multi-step sequences starting from acyclic precursors, where intramolecular cyclization forms the piperidine ring. For instance, a Michael addition followed by an intramolecular cyclization could be envisioned. In such pathways, the regioselectivity is dictated by the strategic placement of functional groups in the acyclic starting material, ensuring that the ring closure occurs to form the desired 2,3-disubstituted product over other possible regioisomers (e.g., 2,5- or 3,4-disubstituted). The synthesis of novel 1,10-seco-triterpenoids has demonstrated that regioselective cyclization of molecules containing a 2-cyano fragment can be achieved under specific acidic or basic conditions. mdpi.com
Conformational Analysis of the Piperidine Ring
The six-membered piperidine ring in this compound is not planar and adopts a chair conformation to minimize angular and torsional strain. The presence of substituents significantly influences the ring's conformational equilibrium. Two primary chair conformers are possible, related by a ring-flip. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents.
In any chair conformation, the gem-dimethyl group at C3 will have one methyl group in an axial position and one in an equatorial position. The key determinant for the conformational preference is the orientation of the larger cyano group at the C2 position.
Generally, substituents on a cyclohexane (B81311) or piperidine ring prefer the more sterically spacious equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with the C2-cyano group in the equatorial position is expected to be the more stable one. However, this preference can be modulated by other factors. Studies on N-acylpiperidines with a 2-substituent have shown that pseudoallylic strain can sometimes favor the axial orientation. nih.gov
The two possible chair conformations are in dynamic equilibrium. The energy barrier to ring inversion determines the rate of interconversion. At room temperature, this process is typically rapid on the NMR timescale, which may result in averaged signals. Variable temperature NMR spectroscopy is a powerful tool to study such conformational dynamics, as cooling can slow the interconversion enough to observe the signals of individual conformers.
| Conformer | C2-Cyano Group Orientation | Key Steric Interactions | Predicted Relative Stability |
|---|---|---|---|
| Conformer A | Equatorial | Axial C3-Methyl with axial hydrogens at C5 | More Stable |
| Conformer B | Axial | Axial C2-Cyano with axial hydrogens at C4 and C6; Axial C3-Methyl with axial hydrogen at C5 | Less Stable |
Epimerization and Stereochemical Inversion Studies
The stereocenter at C2 in this compound is susceptible to epimerization, which is the inversion of configuration at that center. This process can lead to the racemization of an enantiomerically pure sample.
The hydrogen atom at the C2 position is alpha to the electron-withdrawing nitrile group, making it acidic. In the presence of a base, this proton can be removed to form a planar, achiral nitranion intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.
This base-mediated epimerization is a common strategy in synthetic chemistry to invert stereocenters or to equilibrate a mixture of diastereomers to the thermodynamically more stable isomer. For instance, in the synthesis of substituted pipecolinates (piperidine-2-carboxylates), base-mediated epimerization is used to convert cis-diastereomers into their more stable trans-counterparts. A similar principle applies here, where treatment with a base like sodium methoxide (B1231860) or potassium tert-butoxide could facilitate the stereochemical inversion at C2.
Memory of Chirality (MOC) in Piperidine Ring Transformations
Memory of Chirality (MOC) is a phenomenon where stereochemical information is retained during a reaction, even though the conventional element of chirality (like a stereocenter) is temporarily destroyed. nih.gov In these reactions, an achiral intermediate, such as an enolate, may adopt a chiral conformation that dictates the stereochemical outcome of the subsequent bond formation.
For this compound, a reaction involving the deprotonation at C2 to form the corresponding enolate (nitranion) could potentially exhibit MOC. If an enantiomerically pure starting material were used, the resulting enolate, while technically achiral at the C2 carbon, might exist in a chiral, non-planar conformation. This conformational chirality, often stabilized by coordination to a metal cation or by steric hindrance that slows the interconversion of atropisomeric forms, can guide an incoming electrophile to one face of the enolate, leading to a product with high enantiomeric excess.
Recent studies have demonstrated the successful application of MOC in the asymmetric synthesis of piperidine derivatives with adjacent stereocenters. nih.govresearchgate.net For example, the intramolecular SN2' cyclization of α-amino ester enolates has been shown to proceed with excellent diastereo- and enantioselectivity via memory of chirality. nih.gov Although specific MOC studies on this compound have not been reported, the underlying principles suggest that transformations involving its C2-anion could be developed to proceed with a high degree of stereocontrol.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise stereochemistry can be assigned.
¹H NMR and ¹³C NMR for Structural Confirmation
¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the initial and most crucial information for confirming the structure of 3,3-Dimethylpiperidine-2-carbonitrile.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key features would include signals for the proton on the carbon bearing the nitrile group (C2-H), the diastereotopic protons of the CH₂ groups in the piperidine (B6355638) ring (at C4, C5, and C6), and the two methyl groups at the C3 position. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships, helping to piece together the connectivity.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. This would include the quaternary carbon at C3, the carbons of the two methyl groups, the CH carbons at C2 and C6, the CH₂ carbons at C4 and C5, and the carbon of the nitrile functional group. The chemical shift of the nitrile carbon would appear in a characteristic downfield region.
A hypothetical data table for such NMR analysis is presented below to illustrate the expected format.
Hypothetical ¹H and ¹³C NMR Data
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2-H | Expected singlet/doublet | C2: ~30-40 |
| C3 | - | C3: Quaternary signal |
| C4-H₂ | Diastereotopic multiplets | C4: ~20-30 |
| C5-H₂ | Diastereotopic multiplets | C5: ~20-30 |
| C6-H₂ | Diastereotopic multiplets | C6: ~40-50 |
| (CH₃)₂ | Two distinct singlets | CH₃: Two distinct signals |
| CN | - | CN: ~115-125 |
2D NMR Techniques for Connectivity and Proximity Analysis
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and understanding the spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, visually connecting signals from protons that are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of both ¹H and ¹³C resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is paramount for determining the relative stereochemistry and the preferred conformation of the piperidine ring, such as whether the substituents are in axial or equatorial positions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | Strong, sharp peak around 2220-2260 |
| Amine (N-H) | Stretching | Moderate, broad peak around 3300-3500 |
| Alkane (C-H) | Stretching | Strong peaks around 2850-2960 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would determine the exact mass of the compound, allowing for the confirmation of its molecular formula (C₈H₁₄N₂).
Fragmentation Pattern: The molecule would break apart in a predictable manner. Expected fragmentation could include the loss of the nitrile group (CN), a methyl group (CH₃), or cleavage of the piperidine ring, leading to characteristic fragment ions that would further support the proposed structure.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. This technique requires a suitable single crystal of the compound. If a crystal could be grown, diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, revealing the exact chair, boat, or twist-boat conformation of the piperidine ring and the spatial orientation of all substituents.
Vibrational Spectroscopy and Conformational Dynamics Studies (e.g., VUV-MATI)
Advanced techniques like Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy could be used to study the vibrational and electronic structure of the molecule in the gas phase. This method provides highly resolved vibrational spectra of the cation, which can be compared with theoretical calculations to gain deep insight into the molecule's conformational landscape and the subtle energetic differences between various conformers.
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex organic molecules like substituted piperidines. researchgate.netacs.org Calculations are often performed using functionals like B3LYP or wB97XD with basis sets such as 6-311++g(d,p) to achieve reliable results. acs.orgresearchgate.net
Prediction of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For piperidine (B6355638) derivatives, this can involve modeling reactions such as N-alkylation, acylation, or functionalization of the ring itself. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed.
For instance, in the functionalization of N-alkyl piperidines, DFT has been used to understand the selectivity of iminium ion formation. acs.org Analysis of the transition states can reveal why a reaction proceeds through one pathway over another, such as favoring the formation of an endo-cyclic over an exo-cyclic iminium ion intermediate. acs.org These computational models provide a theoretical basis for experimental observations and can guide the design of more efficient and selective synthetic routes. acs.org
Illustrative Reaction Coordinate Data
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | Starting Material | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Reaction Intermediate | -5.4 |
| TS2 | Second Transition State | +10.8 |
| Product | Final Product | -20.1 |
Analysis of Conformational Stability and Energetics
The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric strain. rsc.org For a substituted piperidine like 3,3-Dimethylpiperidine-2-carbonitrile, the substituents' orientation (axial vs. equatorial) significantly impacts the molecule's stability. DFT calculations can precisely quantify the energy differences between these conformers. rsc.orgresearchgate.net
Hypothetical Conformational Energy Data
| Conformer | C2-CN Orientation | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Chair-Eq | Equatorial | 0.00 | 98.8 |
| Chair-Ax | Axial | 2.50 | 1.2 |
| Twist-Boat | - | 5.50 | <0.1 |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity as an electrophile or nucleophile. wuxibiology.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making this site the most nucleophilic and prone to reactions with electrophiles (e.g., protonation, alkylation). The LUMO, conversely, would likely have significant contributions from the π* orbital of the carbonitrile group (C≡N), making the carbon atom of the nitrile group susceptible to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. bhu.ac.in
Illustrative FMO Data
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 | Nitrogen lone pair |
| LUMO | +1.8 | C≡N π* orbital |
| HOMO-LUMO Gap | 8.3 | - |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, solvent interactions, and molecular flexibility under physiological conditions. researchgate.net
For this compound, an MD simulation in an explicit solvent (like water) would reveal the stability of its preferred conformation and the dynamics of its interaction with surrounding solvent molecules through hydrogen bonding. researchgate.net Key parameters analyzed in MD simulations include the Root-Mean-Square Deviation (RMSD) to assess conformational stability and the Solvent-Accessible Surface Area (SASA) to understand its exposure to the solvent. researchgate.net
Elucidation of Reaction Mechanisms
Computational studies are invaluable for elucidating complex reaction mechanisms, providing details that are often difficult or impossible to obtain through experimental means alone. acs.org
Investigation of Intermediates in Piperidine Synthesis
The synthesis of substituted piperidines can proceed through various pathways, including the reduction of pyridine (B92270) precursors, intramolecular cyclization, and multi-component reactions. nih.govorganic-chemistry.org These reactions often involve key intermediates such as piperidones or iminium ions. acs.orgdtic.milresearchgate.net
Computational modeling can be used to study the stability and reactivity of these intermediates. For example, the cyclization of an amino-alkene can be modeled to understand the stereochemical outcome of the reaction. DFT calculations can help determine whether a reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and intermediates. acs.org This detailed mechanistic understanding is crucial for optimizing reaction conditions to improve yields and selectivity in the synthesis of complex piperidine structures. acs.org
Kinetic Studies and Activation Energy Calculations
No published studies containing kinetic data or activation energy calculations for reactions involving this compound were found.
Isotopic Labeling Studies for Mechanism Validation
There are no available research articles detailing the use of isotopic labeling to validate reaction mechanisms for this compound.
Derivatives and Analogues of 3,3 Dimethylpiperidine 2 Carbonitrile in Chemical Research
Use as Building Blocks for Complex Heterocyclic Systems
The reactivity of 3,3-dimethylpiperidine-2-carbonitrile is dominated by its α-aminonitrile moiety. rsc.org These compounds are valuable intermediates in organic synthesis because the two functional groups can react independently or in concert to construct more elaborate molecular architectures. rsc.orgresearchgate.net The secondary amine can act as a nucleophile or a base, while the nitrile group can undergo hydrolysis to a carboxylic acid, reduction to a primary amine, or participate in cycloaddition and condensation reactions. rsc.org
The dual reactivity of α-aminonitriles has been leveraged in a variety of synthetic applications. rsc.org For instance, α-aminonitriles can react with aminothiols like cysteine to form thiazolidine (B150603) derivatives, which subsequently hydrolyze to dipeptides. nih.gov This type of reaction highlights the potential of the 2-carbonitrile group to act as a precursor to a carboxylic acid function in a protected form. Theoretical calculations support experimental findings that α-aminonitriles are generally more reactive than other types of nitriles, facilitating their use in the construction of new heterocyclic rings. nih.gov
Below is a table of potential transformations for synthesizing complex heterocyclic systems from a this compound core, based on the known reactivity of α-aminonitriles.
| Starting Material | Reagents/Conditions | Resulting Heterocyclic System | Reaction Type |
| This compound | 1. Hydrazine (N₂H₄) 2. Orthoester (e.g., HC(OEt)₃) | Fused Triazolopiperidine | Condensation/Cyclization |
| This compound | 1. Reduction (e.g., LiAlH₄) 2. Phosgene equivalent | Fused Imidazolidinone | Reduction/Cyclization |
| This compound | Guanidine, Base | Fused Aminopyrimidine | Condensation/Cyclization |
| This compound | Cysteine | Fused Thiazolidine (intermediate) | Addition/Cyclization |
Integration into Polycyclic Scaffolds for Research Applications
The piperidine (B6355638) ring is a fundamental structural element in a vast number of pharmaceuticals and natural product alkaloids. nih.govwikipedia.org The synthesis of complex, three-dimensional polycyclic scaffolds is a major goal in medicinal chemistry to explore novel chemical space and develop new therapeutic agents. thieme-connect.com this compound can serve as a key starting material for such endeavors. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for forming five- to eight-membered rings and can be used to construct the initial piperidine-2-carbonitrile ring system from an appropriate acyclic precursor. wikipedia.orgsynarchive.comchem-station.com
Once formed, the piperidine-2-carbonitrile can be elaborated into more complex structures. For example, the nitrile group can be converted into a ketone via hydrolysis, which can then undergo further annulation reactions to build additional rings. This approach has been successfully used in the formal synthesis of complex alkaloids like (–)‐Perhydrohistrionicotoxin, where a Thorpe-Ziegler cyclization was a key step in creating a spiropiperidine core structure. researchgate.net The strategic placement of the gem-dimethyl group can direct the stereochemical outcome of subsequent reactions, providing control over the final three-dimensional shape of the polycyclic scaffold.
The following table outlines a hypothetical pathway for integrating the this compound scaffold into a polycyclic system for research applications.
| Step | Intermediate/Product | Reagents/Conditions | Purpose |
| 1 | This compound | Alkylation of the amine (e.g., with a haloalkyl chain) | Introduce a tether for a second cyclization |
| 2 | N-functionalized piperidine | Intramolecular cyclization (e.g., Friedel-Crafts) | Form a fused bicyclic system (e.g., tetrahydroquinoline analogue) |
| 3 | Fused Bicyclic System | Modification of the nitrile (e.g., Grignard reaction) | Introduce new functionality for further elaboration |
| 4 | Polycyclic Scaffold | Final ring-closing reaction | Complete the synthesis of the complex scaffold |
Research on Modified Piperidine-Carbonitrile Structures (e.g., ring size variations, different substituents)
The chemical and physical properties of cyclic aminonitriles are significantly influenced by their structure, including ring size and the nature of substituents. researchgate.net Research into these modifications provides valuable insights into reactivity, stability, and potential applications.
Ring Size Variations: The stability of cyclic aminonitriles is highly dependent on the ring size. Studies have shown that five-membered aminonitriles (α-substituted pyrrolidine-2-carbonitriles) have a strong tendency to undergo a reverse Strecker reaction, easily eliminating hydrogen cyanide (HCN) to form the corresponding imines. researchgate.net In contrast, six-membered (piperidine) and seven-membered (azepane) aminonitriles are generally more stable. researchgate.net This difference in stability is a critical consideration in synthetic planning, as the desired ring size will dictate the reaction conditions and the viability of isolating the aminonitrile intermediate.
The table below compares the stability and characteristics of cyclic aminonitriles with varying ring sizes.
| Ring System | Ring Size | Relative Stability | Tendency to Eliminate HCN | Key Characteristics |
| Pyrrolidine-2-carbonitrile | 5-membered | Low | High | Often transient intermediates, readily revert to imines. researchgate.net |
| Piperidine-2-carbonitrile | 6-membered | Moderate to High | Low | Stable and synthetically versatile building blocks. researchgate.net |
| Azepane-2-carbonitrile | 7-membered | High | Very Low | Stable structures, suitable for further synthetic elaboration. researchgate.net |
Exploration in Material Science or Catalytic Research
While direct applications of this compound in material science and catalysis are not extensively documented, research on closely related piperidine-containing molecules demonstrates their potential in these fields.
Material Science: Functionalized piperidines are attractive building blocks for creating novel materials. researchgate.net In one study, a related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, was synthesized and incorporated into sodium alginate/poly(vinyl alcohol) films. researchgate.netnih.gov The resulting polymeric films were shown to have smooth, homogenous surfaces and good mechanical properties. researchgate.netnih.gov Furthermore, these piperidine-based films exhibited promising antimicrobial activity against various microorganisms. researchgate.netnih.gov The physicochemical analysis indicated that both physical and chemical bonding occurred between the cyano group of the piperidine derivative and the polymer matrix, suggesting that the nitrile functionality is key to integrating the molecule into the material. researchgate.net This work highlights a clear pathway for using piperidine-carbonitrile derivatives in the development of bioactive films for applications such as drug delivery or antimicrobial coatings. researchgate.netnih.gov
Catalytic Research: Piperidine and its derivatives are widely used as organocatalysts and as ligands in transition metal catalysis. The nitrogen atom of the piperidine ring can act as a basic site or a coordinating atom for a metal center. ijnrd.org For example, rhodium complexes with piperidine-derived ligands have been used to achieve catalyst-controlled C-H functionalization reactions at specific positions on the piperidine ring itself. nih.gov The chiral environment provided by substituted piperidine scaffolds can be exploited for asymmetric catalysis. nih.gov Although specific catalytic applications for this compound have not been reported, its structure suggests potential use as a chiral ligand, where the nitrogen atom would coordinate to a metal and the gem-dimethyl group would create a specific steric environment to influence the stereochemical outcome of a reaction.
The table below summarizes research findings on a piperidine-based derivative used in material science.
| Derivative Used | Material Matrix | Application | Key Findings |
| 3-Oxo-3-(piperidin-1-yl)propanenitrile | Sodium Alginate / Poly(vinyl alcohol) | Bioactive Films | Enhanced thermal stability of the polymer network. nih.gov |
| Films showed good mechanical properties. researchgate.netnih.gov | |||
| Films exhibited promising antimicrobial activity. researchgate.netnih.gov |
Future Research Directions and Uncharted Avenues
Development of Novel and Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 3,3-dimethylpiperidine-2-carbonitrile is a foundational challenge that needs to be addressed. Current synthetic strategies for substituted piperidines and α-amino nitriles can serve as a starting point, but the steric hindrance imposed by the 3,3-dimethyl substitution necessitates the development of tailored and robust methods.
Future research should focus on:
Green Chemistry Approaches: Exploring one-pot, multi-component reactions that minimize waste and improve atom economy. researchgate.net The use of environmentally friendly solvents and catalysts will be crucial.
Catalytic C-H Functionalization: Investigating transition-metal catalyzed or organocatalyzed C-H activation/cyanation of 3,3-dimethylpiperidine (B75641) as a direct and efficient route to the target molecule.
Novel Cyanation Reagents: Developing and utilizing safer and less toxic cyanide sources to replace traditional reagents. rsc.org
Biocatalytic Methods: Employing enzymes for the stereoselective synthesis of chiral piperidine (B6355638) precursors, which can then be converted to the target nitrile.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multi-component Reactions | High efficiency, reduced waste | Optimization of reaction conditions for sterically hindered substrates |
| C-H Cyanation | Direct functionalization, atom economy | Regioselectivity and catalyst tolerance |
| Alternative Cyanide Sources | Improved safety profile | Reactivity and compatibility with reaction conditions |
| Biocatalysis | High stereoselectivity, mild conditions | Enzyme stability and substrate scope |
Advanced Stereochemical Control in Complex Derivatizations
The chiral center at the C2 position of the piperidine ring offers the potential for creating a diverse array of stereoisomers with distinct biological activities. Achieving precise control over this stereochemistry during derivatization is a critical area for future investigation.
Key research avenues include:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound and its derivatives. nih.gov This could involve asymmetric hydrogenation of a suitable precursor or enantioselective addition of the nitrile group.
Substrate-Controlled Diastereoselective Reactions: Utilizing the inherent steric bias of the 3,3-dimethyl group to direct the stereochemical outcome of reactions at the C2 position and on the nitrile group.
Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to guide the stereoselective formation of the desired stereoisomer.
Integration with Flow Chemistry and Automated Synthesis
Modernizing the synthesis of this compound and its derivatives through the adoption of continuous flow and automated technologies can offer significant advantages in terms of efficiency, safety, and scalability. dtu.dk
Future efforts should be directed towards:
Continuous Flow Synthesis of the Core Structure: Designing and optimizing a continuous flow process for the synthesis of the this compound scaffold. bohrium.com This could enhance safety when handling hazardous reagents and allow for precise control over reaction parameters. rsc.org
Automated Derivatization Platforms: Developing automated systems for the rapid synthesis of libraries of derivatives based on the core structure. researchgate.netyoutube.com This would accelerate the exploration of its chemical space and the identification of compounds with interesting properties.
In-line Purification and Analysis: Integrating in-line purification and analytical techniques within the flow setup to enable real-time reaction monitoring and product isolation.
Deeper Understanding of Reaction Mechanisms via Advanced Computational Techniques
A thorough understanding of the conformational behavior and reaction mechanisms of this compound is essential for rational molecular design and the development of efficient synthetic protocols. Advanced computational methods, such as Density Functional Theory (DFT), can provide invaluable insights. nih.gov
Future computational studies should focus on:
Conformational Analysis: Predicting the preferred conformations of the 3,3-dimethylpiperidine ring and how the axial or equatorial orientation of the nitrile group influences its reactivity. d-nb.info
Reaction Pathway Modeling: Elucidating the transition states and energy profiles of key synthetic and derivatization reactions to guide experimental design and catalyst selection. acs.org
Predicting Spectroscopic Properties: Calculating NMR and other spectroscopic data to aid in the characterization of novel derivatives.
Exploration of New Chemical Reactivity Modalities
The nitrile group in this compound is a versatile functional handle that can be transformed into a wide range of other functionalities. libretexts.org The steric hindrance from the adjacent gem-dimethyl group may, however, modulate its reactivity in unique ways.
Future research should explore:
Transformations of the Nitrile Group: Investigating a broad range of reactions such as reduction to amines, hydrolysis to carboxylic acids, addition of organometallic reagents to form ketones, and cycloadditions to generate heterocyclic systems.
Reactions at the α-Carbon: Exploring the reactivity of the C-H bond adjacent to the nitrile group for further functionalization.
Ring-Opening and Ring-Expansion Reactions: Investigating the possibility of using the nitrile group to trigger ring-opening or ring-expansion reactions of the piperidine core, leading to novel heterocyclic scaffolds.
Potential for Designing Advanced Materials or Catalytic Systems based on the Core Structure
The rigid and sterically defined framework of this compound makes it an attractive building block for the design of new materials and catalysts.
Potential avenues for exploration include:
Piperidine-Based Catalysts: Incorporating the this compound motif into ligands for asymmetric catalysis, where the steric bulk could influence enantioselectivity. Piperidine-functionalized materials have already shown promise in catalysis. acgpubs.org
Functional Polymers: Polymerizing derivatives of this compound to create polymers with unique thermal, optical, or mechanical properties. Piperidine-based polymers have been investigated as kinetic hydrate (B1144303) inhibitors. acs.org
Supramolecular Assemblies: Utilizing the specific shape and functional groups of the molecule to direct the formation of well-defined supramolecular structures with potential applications in sensing or molecular recognition.
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the discovery of new molecules with valuable applications across various fields of chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
